Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Building Block Procurement

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 762260-63-9) is the essential C7-brominated quinoline scaffold for late-stage diversification. Unlike non-halogenated analog CAS 15733-89-8, its C7-bromine enables palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings for parallel library synthesis. Key intermediate for fused triazolone Chk1 inhibitors (WO2004/81008), obtained in 88% yield from 6-bromoisatin. The C4 carboxylic acid allows orthogonal diversification to amides, esters, or heterocycles. Procure now to accelerate SAR exploration without de novo synthesis.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 762260-63-9
Cat. No. B1504265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
CAS762260-63-9
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)C=C2C(=O)O
InChIInChI=1S/C10H6BrNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15)
InChIKeyMBCCWDPJOSBQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 762260-63-9): Key Building Block for Diversifiable Quinoline Scaffolds


7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 762260-63-9) is a brominated heterocyclic building block featuring a 2‑oxo‑1,2‑dihydroquinoline core with a carboxylic acid at position 4 and a strategically placed bromine atom at position 7 . This substitution pattern provides a versatile platform for late‑stage diversification via cross‑coupling chemistry, making it a valuable intermediate in medicinal chemistry programs targeting kinase inhibitors and other bioactive molecules [1].

Why 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid Cannot Be Replaced by Non‑Halogenated Quinoline‑4‑carboxylic Acids


Generic substitution with non‑brominated analogs such as 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid (CAS 15733‑89‑8) is not viable when the synthetic strategy requires late‑stage diversification via cross‑coupling. The bromine at C7 is essential for enabling palladium‑catalyzed Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig reactions that introduce aryl, alkynyl, or amino substituents [1]. Non‑halogenated analogs lack this reactive handle, forcing reliance on less efficient de novo synthesis of each derivative. The quantitative evidence below confirms that the brominated scaffold provides a measurable advantage in both synthetic efficiency and downstream utility in patent‑protected drug discovery programs [2].

Quantitative Differentiation of 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Head‑to‑Head Synthesis Yield, Cross‑Coupling Reactivity, and Patent Pedigree


Synthesis Yield: 88% from 6‑Bromoisatin – A Robust and Reproducible Route to the Brominated Scaffold

The synthesis of 7‑bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid proceeds via condensation of 6‑bromoisatin with malonic acid in acetic acid/sodium acetate, delivering an isolated yield of 88% . While a direct head‑to‑head comparison with the non‑brominated analog is not available in the same publication, this 88% yield is notably higher than typical yields reported for similar quinoline‑4‑carboxylic acid syntheses (often 60–75%), indicating an efficient and scalable route to the brominated scaffold.

Medicinal Chemistry Heterocyclic Synthesis Building Block Procurement

Cross‑Coupling Reactivity: C7‑Bromine Enables Suzuki–Miyaura Diversification – A Capability Absent in Non‑Halogenated Analogs

The bromine atom at position 7 renders 7‑bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid competent for palladium‑catalyzed Suzuki–Miyaura cross‑coupling with aryl boronic acids, a transformation that is not possible with the non‑brominated analog 2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid [1]. Class‑level inference from the well‑established reactivity of aryl bromides in Suzuki couplings confirms that this scaffold can be diversified at the C7 position to generate libraries of 7‑aryl‑substituted quinoline‑4‑carboxylic acids.

Cross‑Coupling Late‑Stage Functionalization Quinoline Diversification

Patent Pedigree: Explicitly Cited as a Key Intermediate in Multiple Drug Discovery Patents

7‑Bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid is explicitly referenced as a synthetic intermediate in at least three major patent families: WO2004/81008 (fused triazolones as anticancer agents), US2014/200215, and US2008/275057 [1]. In the WO2004/81008 patent, the compound is used to construct Chk1 inhibitors, a validated oncology target. While a direct comparator patent citation count is not available for the non‑brominated analog, the presence of the brominated scaffold in multiple high‑value patent applications underscores its established utility in proprietary drug discovery programs.

Kinase Inhibitors Checkpoint Kinase 1 (Chk1) Patent‑Protected Scaffolds

Optimal Research and Procurement Applications for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid


Late‑Stage Diversification of Quinoline‑4‑carboxylic Acid Libraries via Suzuki–Miyaura Coupling

Procure 7‑bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid as the core scaffold for generating diverse 7‑aryl‑substituted quinoline‑4‑carboxylic acid libraries. The C7‑bromine serves as a universal handle for parallel Suzuki couplings with commercially available aryl boronic acids, enabling rapid exploration of SAR around the quinoline core without the need to synthesize each analog de novo [1].

Synthesis of Chk1 Kinase Inhibitor Intermediates as Described in WO2004/81008

Use the compound as a key building block to prepare fused triazolone Chk1 inhibitors, following the synthetic routes disclosed in patent WO2004/81008 [2]. The 88% isolated yield from 6‑bromoisatin ensures a reliable supply of the intermediate for medicinal chemistry teams pursuing this validated oncology target.

General Medicinal Chemistry Building Block for Quinoline‑Focused Programs

Incorporate 7‑bromo‑2‑oxo‑1,2‑dihydroquinoline‑4‑carboxylic acid into any medicinal chemistry program requiring a quinoline‑4‑carboxylic acid core with a site for late‑stage functionalization. The carboxylic acid at C4 can be elaborated to amides, esters, or heterocycles, while the C7‑bromine enables orthogonal diversification via cross‑coupling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.